N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide is a complex organic compound that features a benzoxazole ring, a pyrrolidine ring, and a chlorobenzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. The compound likely interacts with its targets, leading to changes in their function. This can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to downstream effects such as the modulation of enzyme activity, alteration of signal transduction, and changes in cellular function .
Pharmacokinetics
Similar compounds have been known to exhibit a range of pharmacokinetic properties, influencing their bioavailability and overall effect .
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular level, influencing cell function and leading to a range of biological responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is often synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the benzoxazole and pyrrolidine intermediates with 3-chlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-((1-(benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide: Similar structure but with a thiazole ring instead of a benzoxazole ring.
N-((1-(benzo[d]imidazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide: Contains an imidazole ring instead of a benzoxazole ring.
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide is unique due to the presence of the benzoxazole ring, which imparts specific electronic and steric properties that can influence its reactivity and binding affinity .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-14-6-3-5-13(11-14)18(24)21-12-15-7-4-10-23(15)19-22-16-8-1-2-9-17(16)25-19/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQKRAKZIDSLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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